1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-piperidinecarboxamide
Overview
Description
1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.1087545 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Acetylcholinesterase Inhibitors : Some derivatives of piperidine, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential applications as antidementia agents. These compounds exhibit potent inhibitory effects on acetylcholinesterase, with specific derivatives showing significant selectivity and efficacy in enhancing acetylcholine content in rat brain regions, suggesting their utility in treating dementia-related disorders (Sugimoto et al., 1990).
Serotonin Receptor Agonists : Research into benzamide derivatives with modifications on the piperidine ring has led to compounds with serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have shown promise in enhancing gastrointestinal motility, indicating potential applications in treating gastrointestinal disorders. Modifications to improve oral bioavailability have been explored, highlighting the importance of chemical structure in the development of effective therapeutic agents (Sonda et al., 2003).
Cannabinoid Receptor Antagonists : Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have contributed to the understanding of molecular interactions with the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, insights into the steric and electrostatic interactions essential for antagonist activity have been gained, supporting the development of selective antagonists for therapeutic use (Shim et al., 2002).
Chemical Synthesis and Structure Analysis
- Phosphoric Triamides Synthesis : The synthesis of novel phosphoric triamides through the reaction of N-benzoylphosphoramidic dichloride with piperidine has been described, providing valuable contributions to the field of organophosphorus chemistry. The products have been characterized by NMR spectroscopy and X-ray crystallography, offering insights into the structural aspects of these compounds and their potential applications in various chemical synthesis processes (Gholivand et al., 2005).
Properties
IUPAC Name |
1-(2-chloro-5-pyrrol-1-ylbenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-4-3-13(20-7-1-2-8-20)11-14(15)17(23)21-9-5-12(6-10-21)16(19)22/h1-4,7-8,11-12H,5-6,9-10H2,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDMFDHBTCWMOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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